2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 875164-40-2) is a piperazine-derived compound featuring a chloroacetyl group and a 2,5-dimethylbenzenesulfonyl substituent on the piperazine ring.
Properties
IUPAC Name |
2-chloro-1-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-3-4-12(2)13(9-11)21(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWKHQEHNHAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the following steps:
Piperazine Derivative Formation: : Piperazine is reacted with 2,5-dimethylbenzenesulfonyl chloride to form the piperazine derivative.
Chloroethanone Addition: : The resulting piperazine derivative is then reacted with chloroethanone under controlled conditions to introduce the chloro group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloro derivative.
Reduction: : Reduction reactions can be performed to modify the piperazine ring.
Substitution: : Substitution reactions can occur at the chloro or sulfonyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: : Chloro derivatives such as chloroform (CHCl₃) and dichloromethane (CH₂Cl₂).
Reduction: : Reduced piperazine derivatives.
Substitution: : Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets.
Medicine
In the medical field, this compound has potential applications in drug development. It can be used to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary primarily in the substituents attached to the piperazine ring. Key differences in functional groups, electronic properties, and bioactivity are highlighted below.
Substituent Variations on the Piperazine Ring
Sulfonyl-Substituted Analogs
- 2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 923743-03-7): Substituent: 4-ethoxybenzenesulfonyl. Molecular Weight: 346.83 g/mol.
2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one :
- 2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one (CAS: 857041-80-6): Substituent: Benzodioxine-sulfonyl. Molecular Weight: 324.76 g/mol.
Carbonyl-Substituted Analogs
2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one (CAS: 693790-62-4):
2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]ethan-1-one :
Benzyl/Heterocyclic-Substituted Analogs
- 2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride (CAS: 1052542-98-9): Substituent: 3-Fluoro-4-methoxybenzyl. Molecular Weight: 337.20 g/mol.
- 1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one: Substituent: Complex dioxolane-imidazole hybrid.
Physicochemical Properties
Biological Activity
2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS Number: 731012-06-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H19ClN2O3S. Its structure comprises a piperazine ring substituted with a sulfonyl group and a chloroacetyl moiety, which is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 330.83 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Chemical Class | Sulfonamide derivative |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting serotonin and dopamine levels.
- Receptor Modulation : The piperazine moiety is known for its ability to interact with various receptors, including serotonin receptors, which may lead to anxiolytic or antidepressant effects.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.
Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant potential of similar piperazine derivatives. The results indicated that modifications on the piperazine ring significantly influenced binding affinity to serotonin receptors, suggesting that this compound might possess similar properties.
Antimicrobial Efficacy
Research conducted by Bidepharm demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations that warrant further investigation for therapeutic applications.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Safety and Toxicology
Safety assessments are crucial for evaluating the potential use of any new compound. Toxicological evaluations indicated that while the compound has beneficial properties, it also possesses certain risks associated with its chloro and sulfonyl groups. Standard safety protocols recommend caution during handling due to potential irritant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
